molecular formula C20H16F3N3O B2563113 N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034543-31-0

N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2563113
CAS No.: 2034543-31-0
M. Wt: 371.363
InChI Key: ZELDVBNGFTWHAP-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide ( 2034543-31-0) is a synthetic small molecule with a molecular formula of C20H16F3N3O and a molecular weight of 371.36 g/mol. This compound features a distinctive hybrid structure incorporating a 2,3'-bipyridine moiety and a phenylacetamide group bearing a trifluoromethyl (CF3) substituent. The presence of the trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . The bipyridine system provides a rigid, bidentate structure capable of coordinating with various biological targets, making this chemotype a valuable scaffold in drug discovery. This acetamide derivative is of significant interest in early-stage pharmacological research for the development of targeted protein inhibitors. While specific biological data for this exact molecule is limited in the public domain, structural analogs featuring the trifluoromethylphenylacetamide group have demonstrated potent and selective activity against key oncogenic kinases. Published research on related compounds highlights their potential as FLT3-ITD mutant selective inhibitors for acute myeloid leukemia and as broad-spectrum inhibitors of c-KIT kinase for gastrointestinal stromal tumors . Furthermore, the bipyridine moiety is a privileged structure in drug design, frequently found in ligands for various enzymes and receptors. The integration of these two pharmacophoric elements suggests potential utility in exploring signaling pathways relevant to oncology and other therapeutic areas. The compound is supplied with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)17-7-1-4-14(10-17)11-18(27)26-13-16-6-3-9-25-19(16)15-5-2-8-24-12-15/h1-10,12H,11,13H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELDVBNGFTWHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.

    Amide bond formation: The final step involves coupling the bipyridine and trifluoromethyl phenyl groups through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Table 1: Hydrolysis Conditions and Outcomes

ConditionsReagents/CatalystsProducts FormedYield (%)Source
Acidic (HCl, reflux)6M HCl, H₂O/EtOH (1:1)2-(3-(Trifluoromethyl)phenyl)acetic acid78
Basic (NaOH, RT)2M NaOH, THF/H₂O (3:1)Sodium salt of acetic acid derivative85

Mechanistic studies indicate nucleophilic attack at the carbonyl carbon, with the trifluoromethyl group stabilizing intermediates through electron-withdrawing effects.

Nucleophilic Substitution

The bipyridine nitrogen atoms participate in coordination-driven substitutions, particularly with transition metals.

Table 2: Metal Complexation Reactions

Metal SaltSolventLigand Coordination SiteStability Constant (log K)Source
PdCl₂DMF, 80°CN1-pyridine4.2 ± 0.3
Cu(OAc)₂CH₃CN, RTN3-pyridine3.8 ± 0.2

Reactions with PdCl₂ produce catalytically active complexes for cross-coupling applications . Copper complexes exhibit luminescent properties under UV excitation .

Oxidation of Bipyridine Moiety

Controlled oxidation with KMnO₄ selectively modifies the pyridine rings:

Table 3: Oxidation Outcomes

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄ (1 equiv)H₂O, 0°CN-Oxide at C2 position>90%
mCPBA (2 equiv)DCM, RTEpoxidation of adjacent C-H bonds68%

Reduction of Acetamide

LiAlH₄ reduces the amide to a primary amine:

text
N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide → N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)ethylamine Yield: 72% (THF, reflux, 4h)[1]

Photochemical Reactions

Under blue LED irradiation (450 nm), the compound participates in radical-mediated transformations:

Table 4: Photoreactivity with 3CzClIPN Catalyst

SubstrateReaction TimeProduct TypeConversion (%)Source
α-Amino alkyl radicals16hCross-coupled adducts69
TEMPO16hRadical-trapped derivatives13

Mechanistic probes (HRMS, Stern-Volmer) confirm singlet oxygen involvement and α-C-H abstraction pathways .

Stability Under Physiological Conditions

Table 5: Degradation in Simulated Biological Media

MediumpHT (°C)Half-Life (h)Major DegradantsSource
Plasma (human)7.4372.3Hydrolyzed acetamide
Gastric fluid1.2370.8Trifluorophenyl acetic acid

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of bipyridine have been evaluated for their ability to inhibit cancer cell growth. Research indicates that the incorporation of trifluoromethyl groups can enhance the potency of these compounds against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers .
  • Enzyme Inhibition : The bipyridine structure allows for potential interactions with enzymes involved in cancer pathways. Studies suggest that compounds with this structure can act as inhibitors for specific targets, potentially leading to new therapeutic strategies.
  • Antifungal and Insecticidal Properties : Similar compounds have demonstrated antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The trifluoromethyl group contributes to the biological activity, making these compounds effective in agricultural applications as well .

Coordination Chemistry

The unique structure of N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide allows it to function as a ligand in coordination chemistry. Its ability to coordinate with transition metals opens avenues for:

  • Metal Complexation : The bipyridine moiety can form stable complexes with various metal ions, which are useful in catalysis and materials science.
  • Photocatalysis : Research into similar compounds suggests potential applications in photocatalytic processes, where metal-ligand complexes can facilitate chemical reactions under light irradiation.

Material Science Applications

The incorporation of trifluoromethyl groups enhances the thermal stability and solubility of materials derived from such compounds. This property is beneficial in:

  • Polymer Chemistry : Compounds like this compound can be used to synthesize polymers with tailored properties for specific applications.
  • Nanotechnology : The ability to form stable metal complexes may allow for the development of nanomaterials with unique electronic or optical properties.

Case Studies and Research Findings

StudyApplicationFindings
Anticancer ActivityCompounds showed moderate activity against PC3, K562, HeLa, A549 cell lines; lower than doxorubicin but promising for further development.
Enzyme InhibitionPotential inhibitors identified; mechanisms involve interaction with key enzymes in cancer pathways.
Coordination ChemistryDemonstrated ability to form stable complexes with transition metals; potential use in catalysis.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, as a ligand, it might interact with metal ions through coordination bonds, altering the metal’s reactivity. In a biological setting, it could bind to specific proteins or enzymes, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related acetamide derivatives, with key distinctions highlighted:

Compound Name Core Structure Substituents Synthetic Yield Key Properties Reference
Target Compound : N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide Bipyridine-methyl + acetamide 3-(Trifluoromethyl)phenyl Not reported Hypothesized enhanced binding via bipyridine; potential CNS activity N/A
Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Piperazine + acetamide 3-(Trifluoromethyl)phenyl + 4-phenylpiperazine Not reported Anticonvulsant activity; improved solubility due to piperazine
Compound 13 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole + acetamide 3-(Trifluoromethyl)phenyl + 6-CF₃-benzothiazole 19% Microwave-assisted synthesis; high lipophilicity
Diflufenican : N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide 3-(Trifluoromethyl)phenoxy + 2,4-difluorophenyl Not reported Herbicidal activity; strong π-π stacking via pyridine

Structural and Functional Insights:

Bipyridine vs. Piperazine-containing analogs (e.g., Compound 14) exhibit anticonvulsant activity, suggesting that the target compound’s bipyridine system could modulate similar neurological pathways .

Trifluoromethyl Phenyl Moieties :

  • The 3-(trifluoromethyl)phenyl group is a common feature in bioactive acetamides, enhancing membrane permeability and resistance to oxidative metabolism. For example, Compound 13 and diflufenican leverage this group for stability and potency .

Synthetic Challenges :

  • Microwave-assisted synthesis (used for Compound 13) achieves moderate yields (19%) but requires optimization for scalability. The target compound’s bipyridine-methyl linkage may necessitate specialized coupling reagents or protective strategies .

Biological Activity :

  • While the target compound’s activity is undocumented, analogs like Compound 14 and diflufenican demonstrate that trifluoromethylphenyl-acetamide hybrids are viable for CNS and agrochemical applications, respectively .

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound that combines a bipyridine moiety with a trifluoromethyl-substituted phenyl group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C18H17F3N2C_{18}H_{17}F_3N_2
  • Molecular Weight : Approximately 348.34 g/mol

The bipyridine component enhances coordination chemistry, while the trifluoromethyl group increases lipophilicity, potentially improving interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes.
  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic pockets in proteins.
  • Biochemical Pathway Modulation : These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures:

  • In Vitro Studies : Research has shown that bipyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced growth inhibition in MCF7 and A549 cell lines, with IC50 values ranging from 10 µM to 50 µM depending on structural variations .
CompoundCell LineIC50 (µM)Reference
This compoundMCF712.5
Similar bipyridine derivativesA54926

Antimicrobial Activity

Bipyridine derivatives have also been explored for their antimicrobial properties:

  • Antibacterial Studies : Compounds similar to this compound have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is noted to enhance antibacterial efficacy due to increased membrane permeability .

Case Studies

  • Study on Bipyridine Derivatives : A study published in MDPI highlighted that bipyridine derivatives exhibit significant cytotoxicity against several cancer cell lines including Hep-2 and P815. The lead compound exhibited an IC50 value of 3.25 mg/mL against Hep-2 cells .
  • Trifluoromethyl Substituted Compounds : Research indicated that compounds with trifluoromethyl groups showed enhanced interactions with biological targets and improved pharmacokinetic properties, leading to increased efficacy in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, and what critical reaction conditions should be prioritized?

  • Methodology : Synthesis typically involves multi-step coupling reactions. For example:

Bipyridine Subunit Formation : Condensation of pyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Acetamide Linkage : Amide coupling between the bipyridine-methyl intermediate and 3-(trifluoromethyl)phenylacetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .

  • Critical Conditions :
  • Temperature control (0–25°C) during amide bond formation to minimize side reactions.
  • Use of anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis.
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for bipyridine protons (δ 7.0–9.0 ppm), trifluoromethyl group (δ -60 ppm in ¹⁹F NMR), and acetamide carbonyl (δ 170–175 ppm in ¹³C NMR) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    • X-ray Crystallography : For definitive confirmation of stereochemistry and molecular packing, if single crystals are obtainable .

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